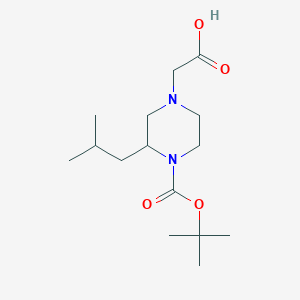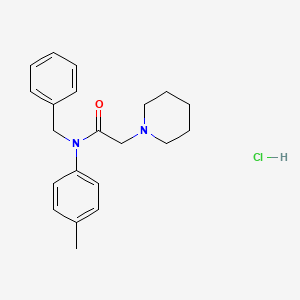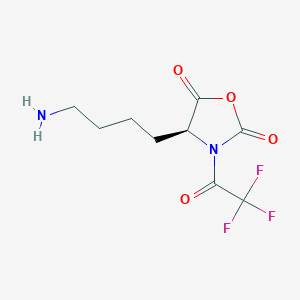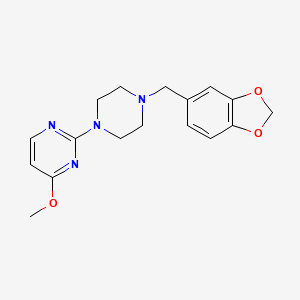
Glyketal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyketal is a chemical compound derived from glycerol, a simple polyol compound. It is formed through the reaction of glycerol with aldehydes or ketones, resulting in the formation of cyclic acetals or ketals. Glyketals are known for their stability and are used in various chemical and industrial applications due to their unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glyketals are typically synthesized through the reaction of glycerol with aldehydes or ketones in the presence of an acid catalyst. The reaction involves the formation of a cyclic acetal or ketal, which is stabilized by the presence of the glycerol backbone. Common acid catalysts used in this reaction include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the glyketal.
Industrial Production Methods: In industrial settings, glyketals are produced using continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of glycerol and the aldehyde or ketone to the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the this compound is collected as it forms. This method allows for efficient production of glyketals on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions: Glyketals undergo various chemical reactions, including:
Oxidation: Glyketals can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of glyketals can lead to the formation of alcohols.
Substitution: Glyketals can undergo substitution reactions where one of the substituents on the acetal or ketal ring is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted glyketals depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Glyketals have a wide range of applications in scientific research, including:
Chemistry: Used as protecting groups for carbonyl compounds in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and as intermediates in the production of pharmaceuticals.
Medicine: Investigated for their potential use in drug delivery systems due to their stability and biocompatibility.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
Glyketals are similar to other cyclic acetals and ketals, such as:
Ethylene Glycol Ketals: Formed from ethylene glycol and aldehydes or ketones.
Propylene Glycol Ketals: Formed from propylene glycol and aldehydes or ketones.
Uniqueness of Glyketals:
Stability: Glyketals are more stable than other cyclic acetals and ketals due to the presence of the glycerol backbone.
Versatility: They can be used in a wide range of applications, from organic synthesis to industrial production.
Vergleich Mit ähnlichen Verbindungen
- Ethylene Glycol Ketals
- Propylene Glycol Ketals
- Cyclic Acetals
- Cyclic Ketals
Glyketals stand out due to their unique combination of stability and versatility, making them valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
4361-59-5 |
|---|---|
Molekularformel |
C10H20O3 |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
(2-methyl-2-pentyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C10H20O3/c1-3-4-5-6-10(2)12-8-9(7-11)13-10/h9,11H,3-8H2,1-2H3 |
InChI-Schlüssel |
HJELPCHEJDULNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1(OCC(O1)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Furan-2-yl)methyl]-2-oxo-2-[3-(trifluoromethyl)anilino]ethan-1-aminium](/img/structure/B14170022.png)


![(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide](/img/structure/B14170030.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14170036.png)
![2-[[4-methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B14170050.png)


![3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B14170063.png)
![N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B14170064.png)

![(4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone](/img/structure/B14170071.png)

